Cas no 17560-53-1 (N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide)

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide is a sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure features a chloro-substituted aromatic ring, a methyl group, and a sulfamoyl moiety, which may contribute to its biological activity. The compound is of interest due to its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or antimicrobial properties. Its well-defined chemical structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies. The presence of both sulfamoyl and acetamide functional groups enhances its versatility in medicinal chemistry applications.
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide structure
17560-53-1 structure
Product name:N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
CAS No:17560-53-1
MF:C9H11N2O3SCl
Molecular Weight:262.71324
MDL:MFCD09800600
CID:122408
PubChem ID:51063960

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
    • Acetamide,N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]-
    • N-[4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL]ACETAMIDE
    • 2-Acetamido-4-chlortoluol-5-sulfonamid
    • 2-Methyl-4-sulfamyl-5-chloracetanilid
    • 5-Chlor-2-methyl-4-sulfamoylacetanilid
    • 5-Chlor-2-methyl-4-sulfamylacetanilid
    • 5-Chloro-2-methyl-4-sulfamoylacetanilide
    • 6-acetylamino-4-chloro-toluene-3-sulfonic acid amide
    • 6-Acetylamino-4-chlor-toluol-3-sulfonsaeure-amid
    • Acetamide,N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]
    • o-Acetotoluidide,5'-chloro-4'-sulfamoyl-(6CI,7CI,8CI)
    • MFCD09800600
    • 17560-53-1
    • DTXSID30679708
    • TS-00845
    • AKOS022181145
    • MDL: MFCD09800600
    • インチ: InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15)
    • InChIKey: NFZLMFBWGLETNR-UHFFFAOYSA-N
    • SMILES: CC1=C(NC(C)=O)C=C(Cl)C(S(=O)(N)=O)=C1

計算された属性

  • 精确分子量: 262.01800
  • 同位素质量: 262.018
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 365
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.6A^2
  • XLogP3: 0.7

じっけんとくせい

  • PSA: 97.64000
  • LogP: 3.10830

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Security Information

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1299915-5g
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
17560-53-1 95%
5g
$1100 2024-06-03
abcr
AB540863-1 g
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; .
17560-53-1
1g
€192.80 2022-08-31
abcr
AB540863-250mg
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; .
17560-53-1
250mg
€100.50 2024-08-02
Ambeed
A484025-1g
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
17560-53-1 95+%
1g
$277.0 2024-04-22
abcr
AB540863-1g
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; .
17560-53-1
1g
€164.30 2024-08-02
abcr
AB540863-10g
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; .
17560-53-1
10g
€774.40 2024-08-02
Ambeed
A484025-5g
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
17560-53-1 95+%
5g
$831.0 2024-04-22
Crysdot LLC
CD12132279-5g
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
17560-53-1 95+%
5g
$823 2024-07-24
abcr
AB540863-500mg
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; .
17560-53-1
500mg
€114.40 2023-09-01
abcr
AB540863-5g
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; .
17560-53-1
5g
€510.30 2024-08-02

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide 関連文献

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamideに関する追加情報

Introduction to N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide and Its Significance in Modern Chemical Biology

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide, a compound with the CAS number 17560-53-1, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of both chloro and sulfamoyl substituents on the aromatic ring, coupled with an acetamide moiety, endows it with distinct chemical properties that make it a valuable candidate for further exploration.

The structural configuration of N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide is not merely a curiosity but a deliberate design choice that influences its reactivity and biological activity. The chloro group, for instance, is known to enhance electrophilicity, making the molecule susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in synthetic chemistry where such transformations are often employed to construct more complex molecular architectures.

The sulfamoyl group, on the other hand, introduces a polar and hydrophilic region to the molecule. This not only affects its solubility in various solvents but also influences its interactions with biological targets. In drug discovery, such polar functionalities are often crucial for achieving optimal binding affinity and selectivity. The acetamide moiety further contributes to the molecule's versatility by providing a site for further derivatization and modification.

Recent advancements in chemical biology have highlighted the importance of understanding the molecular interactions at a detailed level. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide has been studied in various contexts, including its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop novel methodologies for constructing sulfonamide derivatives, which are known for their broad spectrum of biological activities.

In particular, the sulfonamide core is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide serves as a versatile building block that can be modified to explore different pharmacophores. This flexibility has allowed scientists to design molecules with tailored properties for specific therapeutic applications.

The compound's potential extends beyond mere structural diversity. Its ability to undergo various chemical transformations makes it an attractive candidate for exploring new synthetic pathways. For instance, the chloro group can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups at different positions on the aromatic ring. This modularity is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

Moreover, N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide has been investigated in the context of developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive compounds, suggesting that it may exhibit similar pharmacological effects. However, its exact biological profile remains an area of active research. Scientists are employing high-throughput screening techniques and computational modeling to uncover its potential therapeutic applications.

The sulfamoyl group, in particular, has been implicated in various biological processes due to its ability to interact with proteins and enzymes. By serving as a hinge binder or allosteric modulator, sulfonamides can alter the function of target proteins in ways that may lead to therapeutic benefits. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide could be a key intermediate in developing such molecules.

In conclusion, N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS number 17560-53-1) is a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for innovative synthetic chemistry and drug development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in discovering new treatments for various diseases.

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Amadis Chemical Company Limited
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